molecular formula C16H25N5O6 B1436193 dihydrozeatin-9-b-D-glucoside CAS No. 73263-99-7

dihydrozeatin-9-b-D-glucoside

Cat. No. B1436193
CAS RN: 73263-99-7
M. Wt: 383.4 g/mol
InChI Key: DRPMMLWYLAPTPK-UFZVAZPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrozeatin-9-b-D-glucoside is a compound known for its potential in studying age-related diseases . Derived from zeatin, it exhibits antioxidant properties that can help study oxidative stress and prevent cellular damage . Its ability to enhance cellular metabolism makes it promising for anti-aging therapies and studying neurodegenerative disorders like Alzheimer’s disease .


Synthesis Analysis

Dihydrozeatin-9-b-D-glucoside has been associated with cytokinin O-glucoside biosynthesis, which occurs in the nuclei and cytosol of plant cells and results in the production of inactive cytokinin . This process may play a role in hormonal homeostasis . Zeatin can be synthesized in two different pathways: the tRNA pathway and the AMP pathway .


Molecular Structure Analysis

The molecular formula of dihydrozeatin-9-b-D-glucoside is C16H25N5O6 . The compound has a molecular weight of 383.40 .


Chemical Reactions Analysis

The early phases of lateral root organogenesis, including priming and initiation, take place in root zones with a repressed cytokinin response . Ectopic overproduction of cytokinin in the root basal meristem most efficiently inhibits lateral root initiation .


Physical And Chemical Properties Analysis

Dihydrozeatin-9-b-D-glucoside is a white to off-white powder .

Scientific Research Applications

Plant Tissue Metabolism

Dihydrozeatin-9-β-D-glucoside, along with its related compounds, has been identified as metabolites in various plant tissues, including bean leaves and sweet corn kernels. These compounds are derived from endogenous zeatin or dihydrozeatin and their ribosides, and are believed to be important as storage forms of cytokinins in plants (Summons, Entsch, Parker, & Letham, 1979).

Cytokinin Identification in Seaweed Extracts

Zeatin-O-glucoside and its dihydro derivative, including dihydrozeatin riboside-O-glucoside, were identified as the main cytokinin-O-glucosides in a seaweed extract used as an organic fertilizer. This demonstrates the compound's presence in non-plant organisms like seaweeds (Tay, Palni, & Macleod, 1987).

Quantification in Soybean Leaves

The quantification of dihydrozeatin-9-β-D-glucoside in soybean leaves has been achieved through mass spectrometry, indicating the compound's significance in leguminous plants (Letham & Singh, 1989).

Compartmentation in Chenopodium Rubrum

In Chenopodium rubrum, dihydrozeatin-9-β-D-glucoside was found to be compartmented within the vacuole, highlighting its potential role in the intracellular distribution and regulation of cytokinins (Fußeder & Ziegler, 2004).

Metabolism in Phaseolus Vulgaris

Studies in Phaseolus vulgaris (common bean) revealed that dihydrozeatin derivatives, including dihydrozeatin-9-β-D-glucoside, were more stable than zeatin derivatives, indicating their potential role in plant growth and development (Palmer, Scott, & Horgan, 1981).

Storage Forms in Radish

In radish seedlings, dihydrozeatin-9-β-D-glucoside, along with other cytokinins, was suggested to serve as a storage form, pointing towards its role in plant hormonal balance and storage (Mcgaw, Horgan, & Heald, 1985).

Safety And Hazards

Dihydrozeatin-9-b-D-glucoside is intended for research and analytical purposes only . It is not intended for medicinal or household use . Personal protective equipment such as gloves, eyeshields, and an N95 mask should be used when handling this compound .

Future Directions

Dihydrozeatin-9-b-D-glucoside has potential in studying age-related diseases . Its antioxidant properties make it promising for studying oxidative stress and preventing cellular damage . It also has potential in anti-aging therapies and studying neurodegenerative disorders like Alzheimer’s disease . In addition, it may play a role in hormonal homeostasis and could be useful in studying the mechanisms of salinity tolerance in plants .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPMMLWYLAPTPK-UFZVAZPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346460
Record name Dihydrozeatin-9-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dihydrozeatin-9-b-D-glucoside

CAS RN

73263-99-7
Record name Dihydrozeatin-9-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP De Villiers - 1993 - ukzn-dspace.ukzn.ac.za
Lycopersicon esculentum Mill. cv. Rodade was developed in South Africa for the fresh produce market. This cultivar is also of major importance for South African tomato breeding …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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